2-(2-(4-Aminopiperidin-1-yl)-2-phenylethoxy)benzonitrile
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Overview
Description
2-(2-(4-Aminopiperidin-1-yl)-2-phenylethoxy)benzonitrile is a complex organic compound with a molecular formula of C19H23N3O. This compound features a piperidine ring, a phenyl group, and a benzonitrile moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Aminopiperidin-1-yl)-2-phenylethoxy)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-aminopiperidine with 2-bromo-2-phenylethanol to form an intermediate, which is then reacted with 2-cyanophenol under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Aminopiperidin-1-yl)-2-phenylethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine nitrogen or the benzonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(4-Aminopiperidin-1-yl)-2-phenylethoxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(4-Aminopiperidin-1-yl)-2-phenylethoxy)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminopiperidin-1-yl)benzonitrile
- 2-(2-(4-Morpholin-1-yl)-2-phenylethoxy)benzonitrile
- 2-(2-(4-Piperidin-1-yl)-2-phenylethoxy)benzonitrile
Uniqueness
2-(2-(4-Aminopiperidin-1-yl)-2-phenylethoxy)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-(4-aminopiperidin-1-yl)-2-phenylethoxy]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c21-14-17-8-4-5-9-20(17)24-15-19(16-6-2-1-3-7-16)23-12-10-18(22)11-13-23/h1-9,18-19H,10-13,15,22H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRNIOYQANFIKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(COC2=CC=CC=C2C#N)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696791 |
Source
|
Record name | 2-[2-(4-Aminopiperidin-1-yl)-2-phenylethoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227269-43-3 |
Source
|
Record name | 2-[2-(4-Amino-1-piperidinyl)-2-phenylethoxy]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227269-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(4-Aminopiperidin-1-yl)-2-phenylethoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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